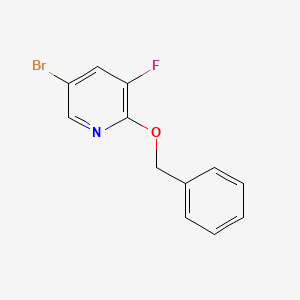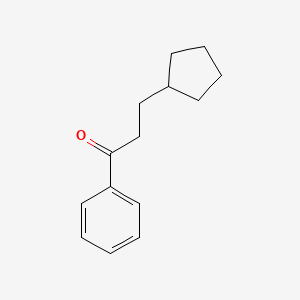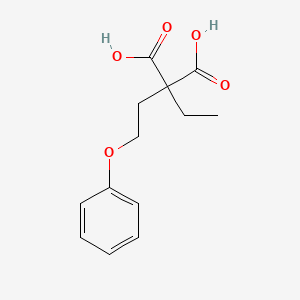![molecular formula C23H25NO3 B14000443 1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)
1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol is an organic compound with a complex structure that includes benzylamino and benzyloxy groups attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with 3-chloro-1-(4-benzyloxyphenoxy)propan-2-ol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The benzylamino and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or aldehydes, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino and benzyloxy groups can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can affect various biochemical pathways, leading to changes in cellular function and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenoxypropan-2-ol: A simpler compound with a phenoxy group attached to a propanol backbone.
®-1-(Benzyloxy)propan-2-ol: Contains a benzyloxy group but lacks the benzylamino group.
Uniqueness
1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol is unique due to the presence of both benzylamino and benzyloxy groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H25NO3 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
1-(benzylamino)-3-(4-phenylmethoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C23H25NO3/c25-21(16-24-15-19-7-3-1-4-8-19)18-27-23-13-11-22(12-14-23)26-17-20-9-5-2-6-10-20/h1-14,21,24-25H,15-18H2 |
InChI-Schlüssel |
ZIJRBUPAVIUPIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one](/img/structure/B14000369.png)


![8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B14000387.png)





![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)
